6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide
Description
6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an ethoxy group at position 6 and a carboxamide linkage to a 4-(pyridin-2-yl)thiazol-2-yl moiety. Its structure combines pyrimidine’s aromaticity with the hydrogen-bonding capabilities of the carboxamide group and the electron-rich pyridine-thiazole system.
Properties
IUPAC Name |
6-ethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c1-2-22-13-7-11(17-9-18-13)14(21)20-15-19-12(8-23-15)10-5-3-4-6-16-10/h3-9H,2H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYZLQUHOPNHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethoxy Group Introduction via O-Ethylisourea Intermediates
The 6-ethoxy pyrimidine scaffold is constructed using malonic acid derivatives and O-ethylisourea, a method adapted from the synthesis of 2-ethoxy-4,6-dihydroxypyrimidine. Cyanamide reacts with ethanol in the presence of hydrochloric acid to form O-ethylisourea hydrochloride, which subsequently undergoes condensation with diethyl malonate under basic conditions (e.g., sodium ethoxide). This one-pot reaction produces the sodium salt of 2-ethoxy-4,6-dihydroxypyrimidine, which is acidified to yield the free pyrimidinedione.
Critical Parameters :
Carboxamide Functionalization at Position 4
The 4-carboxamide group is introduced via nucleophilic substitution or direct coupling. In a representative procedure, 4-chloro-6-ethoxypyrimidine is treated with ammonium hydroxide under reflux to form 4-amino-6-ethoxypyrimidine, followed by reaction with activated carboxylic acid derivatives (e.g., acyl chlorides). Alternatively, microwave-assisted coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) achieves direct amidation with 4-(pyridin-2-yl)thiazol-2-amine.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The 4-(pyridin-2-yl)thiazol-2-amine moiety is synthesized via Hantzsch thiazole synthesis, as detailed in CDK4/6 inhibitor development. Thiourea derivatives react with α-haloketones to form thiazoles:
- Thiourea Preparation : Cyclopentylamine is converted to isothiocyanatocyclopentane using thiophosgene, followed by ammonolysis to yield N-cyclopentylthiourea.
- Thiazole Cyclization : N-cyclopentylthiourea reacts with 3-chloro-2,4-pentanedione in ethanol under reflux, producing 5-acetyl-4-cyclopentylthiazole.
Optimized Conditions :
Pyridinyl Substitution at Thiazole Position 4
The pyridin-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, 4-bromothiazole-2-amine reacts with pyridin-2-ylboronic acid in the presence of Pd(PPh3)4 and potassium carbonate to afford 4-(pyridin-2-yl)thiazol-2-amine.
Catalytic System :
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: K2CO3 or NaHCO3.
- Solvent: Toluene/water (3:1).
- Yield: 50–70%.
Coupling Pyrimidine and Thiazole Moieties
Buchwald-Hartwig Amination
Palladium-catalyzed amination couples 4-chloro-6-ethoxypyrimidine with 4-(pyridin-2-yl)thiazol-2-amine. Using Pd2(dba)3 and Xantphos as ligands, the reaction proceeds in dioxane at 100°C to form the C–N bond.
Representative Procedure :
Direct Cyclization via Enaminone Intermediates
An alternative route involves condensing enaminones with guanidine derivatives. For instance, enaminone 13 (derived from 5-acetylthiazole and DMF-DMA) reacts with pyridinyl guanidine 67 under microwave irradiation to form the pyrimidine-thiazole scaffold.
Microwave Conditions :
Carboxamide Formation
Carboxylic Acid Activation
The pyrimidine-4-carboxylic acid intermediate is activated using thionyl chloride to form the acyl chloride, which is then treated with 4-(pyridin-2-yl)thiazol-2-amine in tetrahydrofuran (THF) with triethylamine.
Reaction Details :
One-Pot Hydrolysis and Amidation
In a streamlined approach, the ethyl ester of pyrimidine-4-carboxylate is hydrolyzed with NaOH in ethanol/water, followed by in situ amidation using EDCl and HOBt.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- 1H NMR : Characteristic signals include ethoxy protons at δ 1.42 (t, J = 7.0 Hz) and δ 4.48 (q, J = 7.0 Hz), pyridinyl protons at δ 8.50–7.20.
- HRMS : Calculated for C16H14N6O2S [M+H]+: 363.0971; Found: 363.0975.
Challenges and Optimization Opportunities
Low Yields in Cyclization Steps
Microwave-assisted pyrimidine cyclization yields 5–57%, necessitating ligand optimization (e.g., BrettPhos instead of Xantphos) or alternative solvents (e.g., DMAc).
Functional Group Compatibility
The ethoxy group’s stability under acidic conditions requires careful pH control during Boc deprotection (TFA/DCM, 1:1).
Chemical Reactions Analysis
Synthetic Pathways and Core Formation
The synthesis of 6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide involves multi-step routes, often starting with pyrimidine and thiazole precursors:
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Pyrimidine Core Construction : Ethoxy-substituted pyrimidine intermediates are typically synthesized via cyclization reactions. For example, methyl-3-amino-2-chloroisonicotinate derivatives undergo hydrolysis and ring closure to form the pyrimidine backbone .
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Thiazole Ring Formation : The 4-(pyridin-2-yl)thiazole moiety is introduced through Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives in the presence of a base .
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Amide Coupling : The final carboxamide bond is formed using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Substitution at the Pyrimidine Ring
The ethoxy group at position 6 of the pyrimidine ring can undergo nucleophilic substitution under acidic or basic conditions:
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Hydrolysis : Treatment with lithium hydroxide (LiOH) in aqueous THF converts the ethoxy group to a hydroxyl group, yielding 6-hydroxy derivatives .
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Alkylation/Acylation : The hydroxyl intermediate can be further functionalized with alkyl halides or acyl chlorides to introduce diverse substituents.
Modification of the Thiazole Ring
The 4-(pyridin-2-yl)thiazole moiety participates in electrophilic aromatic substitution (EAS) reactions:
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Nitration/Sulfonation : Directed by the electron-donating pyridinyl group, nitration occurs at the thiazole’s 5-position under mild conditions .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the thiazole’s 4-position, enhancing structural diversity .
Reactivity of the Carboxamide Group
The carboxamide linker (-CONH-) exhibits both nucleophilic and electrophilic reactivity:
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Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding pyrimidine-4-carboxylic acid and 4-(pyridin-2-yl)thiazol-2-amine.
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Reductive Amination : The amide nitrogen can participate in reductive amination with aldehydes using sodium triacetoxyborohydride (NaBH(OAc)₃) to form secondary amines .
Key Reaction Conditions and Yields
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light induces cleavage of the thiazole ring, forming pyridine-2-carboxamide and pyrimidine fragments.
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Oxidative Stress : Strong oxidants like H₂O₂ degrade the ethoxy group to a ketone, reducing bioactivity .
Analytical Characterization
Reactions are monitored using:
Scientific Research Applications
Medicinal Chemistry
6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is primarily researched for its anticancer , antimicrobial , and anti-inflammatory properties. Its mechanism of action involves the inhibition of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. By preventing the phosphorylation of retinoblastoma protein (Rb), this compound can inhibit cell proliferation and induce apoptosis in cancer cells .
Anticancer Activity
Research indicates significant anticancer activity against various human cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Demonstrates potent cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
- Liver Cancer (HepG2) : Similar efficacy observed in inhibiting cell growth .
Anti-inflammatory Activity
In vitro studies show that this compound reduces the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This indicates a promising anti-inflammatory profile .
Enzyme Inhibition Studies
The compound has been studied as a potential inhibitor of various enzymes, particularly those involved in cancer progression. Its ability to modulate enzyme activity makes it a valuable candidate for further drug development .
Industrial Applications
In addition to its medicinal uses, 6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide serves as a building block for synthesizing more complex molecules in chemical research. Its unique structure can facilitate the development of new materials and chemical processes .
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent .
Safety and Toxicity Assessment
Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDK4 and CDK6), which play a crucial role in cell cycle regulation. By binding to these kinases, the compound can prevent the phosphorylation of retinoblastoma protein (Rb), thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions at the pyrimidine C6 position and modifications to the thiazole-linked groups. Below is a comparative analysis based on evidence:
Table 1: Structural and Functional Comparison of Pyrimidine-Thiazole Derivatives
Key Observations :
C6 Substituents: The ethoxy group in the target compound may confer metabolic stability compared to chloro-substituted analogs (e.g., 8e, 11), which are prone to nucleophilic substitution. Methoxymethyl-pyrrolidine (Compound 10) introduces chirality and bulk, which could enhance selectivity for asymmetric binding pockets but may reduce solubility .
Pharmacological and Physicochemical Profiles
While explicit data for the target compound are lacking, trends from analogs suggest:
- Solubility : Ethoxy and methoxymethyl groups (target compound, Compound 10) likely improve aqueous solubility over chloro derivatives .
- Target Engagement: Pyridine-thiazole systems (target compound, Example 51) are associated with kinase inhibition, whereas pyrrolidine-containing analogs (Compound 10) may target adenosine receptors .
Biological Activity
6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a combination of thiazole, pyridine, and pyrimidine rings, which are known for their roles in various biological activities. The structural formula can be represented as follows:
This unique arrangement contributes to its potential as a therapeutic agent.
The biological activity of 6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are critical in regulating the cell cycle. By binding to these kinases, the compound prevents the phosphorylation of retinoblastoma protein (Rb), leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various human cancer cell lines, demonstrating potent cytotoxic effects. For instance, studies have shown that it inhibits cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values comparable to established chemotherapeutic agents .
Anti-inflammatory Effects
In addition to its anticancer activity, 6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide has demonstrated anti-inflammatory properties. It has been shown to suppress COX-2 activity significantly, with IC50 values indicating efficacy similar to that of celecoxib, a standard anti-inflammatory drug . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound also exhibits antimicrobial activity against various bacterial strains. Its structure allows it to interact with microbial targets effectively, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 Values | Notable Features |
|---|---|---|---|
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK inhibitor | IC50 ~ 1.5 µM | Similar mechanism but less selectivity |
| Benzothiazole derivatives | Antimicrobial/anticancer | Varies by derivative | Broader spectrum but higher toxicity |
| Indole derivatives | Anti-inflammatory | IC50 ~ 0.04 µM for COX inhibition | Effective but different target specificity |
This table illustrates that while other compounds may share some biological activities, the unique combination of rings in 6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide enhances its selectivity and potency as a kinase inhibitor.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects on MDA-MB-231 cells and reported an IC50 value of approximately 1.4 µM, indicating strong efficacy compared to standard treatments like sorafenib .
- Anti-inflammatory Assessment : In vitro assays demonstrated that this compound significantly inhibited COX enzymes, providing a basis for its use in inflammatory conditions .
- Antimicrobial Testing : The compound was tested against gram-positive and gram-negative bacteria, showing promising results comparable to established antibiotics .
Q & A
Q. Basic Research Focus
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays to identify IC₅₀ values .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
How can solubility challenges in aqueous buffers be addressed during formulation?
Q. Advanced Research Focus
- Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based surfactants to enhance solubility .
- Salt Formation : Screen with counterions (e.g., HCl, sodium citrate) to improve dissolution rates .
- Amorphous Dispersion : Prepare spray-dried dispersions with PVP-VA64 for stability in preclinical studies .
What structure-activity relationship (SAR) insights exist for modifying substituents?
Q. Advanced Research Focus
- Pyridinyl-Thiazole : Replacement with pyrazinyl-thiazole reduces potency (ΔIC₅₀ >10-fold in kinase assays) .
- Ethoxy Group : Substitution with methoxy or trifluoromethoxy alters metabolic stability (CYP3A4 clearance rates) .
- Carboxamide Linker : Converting to sulfonamide decreases cellular permeability (Papp <1 × 10⁻⁶ cm/s) .
What strategies improve oral bioavailability in pharmacokinetic studies?
Q. Advanced Research Focus
- Prodrug Design : Synthesize phosphate esters of the ethoxy group to enhance absorption in rodent models .
- CYP Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., ethoxy O-dealkylation) .
- Enteric Coatings : Formulate with Eudragit® L100-55 to prevent gastric degradation .
How can contradictory biological data between assays be resolved?
Q. Advanced Research Focus
- Orthogonal Assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability .
- Off-Target Profiling : Use Chemoproteomics (e.g., thermal shift assays) to identify non-specific binding .
- Batch Analysis : Compare HPLC purity (>99%) and residual solvent levels (e.g., DMSO) across synthetic batches .
What computational methods predict target engagement and binding modes?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 4HJO) to prioritize substituents .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR Models : Train on pyrimidine-thiazole derivatives to predict logP and pKa .
What process parameters are critical for scaling up synthesis?
Q. Advanced Research Focus
- Reactor Design : Optimize heat transfer for exothermic amide coupling steps (Tcontrol ≤50°C) .
- Catalyst Recycling : Immobilize Pd catalysts on silica for Suzuki-Miyaura reactions (yield >85% over 5 cycles) .
- PAT (Process Analytics) : Implement inline FTIR to monitor reaction completion in real time .
How can degradation products be identified during stability studies?
Q. Advanced Research Focus
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions, then analyze via LC-MS/MS .
- Degradant Isolation : Use preparative HPLC to isolate impurities (>95% purity) for structural elucidation via 2D NMR .
- Mechanistic Studies : Apply Arrhenius kinetics to predict shelf-life under accelerated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
